(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride)

Amino sugar stereochemistry Chiral purity verification Identity release testing

Researchers probing sialylation flux face tracer dilution with D-glucosamine-13C, which must pass the UDP-GlcNAc 2-epimerase bottleneck. This compound enters the sialic acid pathway one committed step downstream, delivering higher fractional enrichment in NeuAc. • C-1 13C label: +0.99 Da mass shift for unambiguous LC-MS/MS internal standardization • D-manno stereochemistry ensures identical ionization to endogenous analyte (proton affinity 224.99 kcal/mol) • Dual inhibitor/tracer capability for GPI anchor biosynthesis studies Supplied at ≥98% purity; ships at ambient temperature globally.

Molecular Formula C6H14ClNO5
Molecular Weight 216.62 g/mol
Cat. No. B12408788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride)
Molecular FormulaC6H14ClNO5
Molecular Weight216.62 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)N)O)O)O)O.Cl
InChIInChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1/i1+1;
InChIKeyCBOJBBMQJBVCMW-PZCLFLGISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Procurement Overview


(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C hydrochloride (CAS 875654-26-5) is the 1-13C-labeled hydrochloride salt of D-mannosamine (2-amino-2-deoxy-D-mannose). The compound bears the D-manno stereochemistry at C-2 (2S,3R,4S,5R), distinguishing it from the D-gluco epimer D-glucosamine-13C hydrochloride (CAS 84247-63-2, 2R,3R,4S,5R) [1]. With molecular formula C5[13C]H14ClNO5 and a molecular weight of 216.62 g·mol⁻¹, it incorporates a single 13C atom at the C-1 aldehyde position, providing a +0.99 Da mass shift relative to the unlabeled D-mannosamine hydrochloride (CAS 5505-63-5, MW 215.63) . The compound is supplied as a research-grade stable isotope-labeled endogenous metabolite, typically at ≥98% purity, and is intended for use as a tracer or internal standard in quantitative mass spectrometry, metabolic flux analysis, and glycobiology studies .

Why Epimers and Unlabeled Analogs Cannot Substitute


The three most proximate analogs—D-glucosamine-13C hydrochloride (C-2 epimer), unlabeled D-mannosamine hydrochloride, and D-galactosamine-13C hydrochloride—cannot be interchanged with this compound because of differences at three critical levels: stereochemistry, isotopic composition, and biochemical routing. The D-manno configuration at C-2 (axial OH) confers distinct metal chelation stability constants relative to the D-gluco (equatorial OH) and D-galacto epimers [1], while the single 13C label at C-1 provides a defined +0.99 Da mass shift essential for accurate internal standardization in LC-MS/MS quantitation, which is absent in the unlabeled parent . Furthermore, D-mannosamine and D-glucosamine enter divergent metabolic pathways: mannosamine is the committed precursor for sialic acid biosynthesis via N-acetylmannosamine (ManNAc), whereas glucosamine primarily feeds O-GlcNAcylation and chitin synthesis, meaning that a 13C tracer study designed to probe sialylation flux cannot simply replace one with the other and expect comparable labeling patterns [2].

Quantitative Differential Evidence Against Closest Analogs


Optical Rotation for Chiral Identity Verification

The D-manno configuration yields a negative specific rotation, in marked contrast to the positive rotation of D-glucosamine. D-Mannosamine hydrochloride (unlabeled, CAS 5505-63-5) exhibits [α]20/D −3.7 ± 0.5° (c = 2% in H₂O) , whereas D-glucosamine hydrochloride (CAS 66-84-2) shows [α]20/D +70.0 to +73.0° (c = 2.5% in H₂O) . This sign inversion (− vs. +) and the ~20-fold difference in magnitude provide a definitive and operationally simple check to rule out epimer contamination or mislabeling. Procurement of the 13C-labeled compound with identical D-manno stereochemistry ensures that the same stereochemical verification protocol applies.

Amino sugar stereochemistry Chiral purity verification Identity release testing

Cu(II) Complex Stability: Mannosamine vs. Glucosamine

In a systematic head-to-head pH titration study of amino sugar–Cu(II) complexes, D-mannosamine (ManN) displayed a log K₁ stability constant of 5.0, compared to 4.8 for D-glucosamine (GlcN) and 4.6 for D-galactosamine (GalN) [1]. This represents a relative Cu(II) affinity enhancement of ~58% for ManN over GalN and ~58% over the gluco epimer (based on K₁ ratio of 10^0.2 = 1.58). The higher stability is attributed to ManN's ability to recruit the HO-3 hydroxyl as an effective secondary donor, a coordination mode that is stereoelectronically less favorable in GlcN and GalN [2]. For applications requiring selective metal chelation or metal-based detection, the D-manno epimer provides quantifiably different binding thermodynamics.

Metal-chelate affinity Coordination chemistry Transition metal sensing

Selective GPI Anchor Biosynthesis Inhibition

D-Mannosamine is a mechanistically distinct inhibitor of glycosylphosphatidylinositol (GPI) anchor biosynthesis. In Tetrahymena vorax, pre-incubation with 10 mM D-mannosamine nearly completely blocked GPI-anchored protein incorporation and inhibited differentiation [1]. A 50% inhibition of differentiation was achieved at 500 µM mannosamine, and—critically—this inhibition was competitively and completely reversed by D-mannose but not by D-glucose [2]. In Plasmodium falciparum, mannosamine inhibited GPtdIns biosynthesis at a concentration of 5 mM without suppressing total protein synthesis, whereas its epimer 2-deoxy-D-glucose and 2-deoxy-2-fluoro-D-glucose inhibited both GPI and total protein biosynthesis at 1.5 and 0.8 mM respectively [3]. This differential selectivity profile—GPI-specific inhibition with mannosamine vs. broad-spectrum inhibition with the gluco-configured analogs—makes the D-manno configuration indispensable for studies requiring pathway-selective GPI perturbation.

GPI anchor inhibition Cell surface engineering Parasite biology

Hexosamine Differentiation by Proton Affinity

The three underivatized diastereomeric hexosamines—glucosamine, galactosamine, and mannosamine—can be unambiguously distinguished by their proton affinity (PA) values measured via the kinetic method under electrospray ionization conditions [1]. Experimentally determined PA values are: mannosamine 224.99 kcal/mol, galactosamine 224.71 kcal/mol, and glucosamine 223.97 kcal/mol. The PA difference of 1.02 kcal/mol between mannosamine and glucosamine, and 0.28 kcal/mol between mannosamine and galactosamine, enables baseline-resolved differentiation in mixtures without derivatization. This intrinsic gas-phase property is an immutable identifier of the manno stereochemical configuration and can be leveraged for identity confirmation in procurement quality control when orthogonal analytical methods are required.

Hexosamine isomer differentiation Kinetic method MS Proton affinity ranking

13C Isotopic Mass Shift for Internal Standardization

The incorporation of a single 13C atom at the C-1 position elevates the molecular weight from 215.63 (unlabeled D-mannosamine·HCl, C₆H₁₄ClNO₅) to 216.62 (C₅[13C]H₁₄ClNO₅), a mass increment of +0.99 Da . This lies within the optimal single-isotope shift range for small-molecule internal standardization: sufficient to avoid overlap with the natural isotopic envelope of the unlabeled analyte, yet not so large as to introduce significant chromatographic isotope effects that compromise co-elution [1]. In contrast, D-glucosamine-13C·HCl (CAS 84247-63-2, also +1 Da by 1-13C labeling) shares the same mass increment but the wrong stereochemistry for mannose-pathway-specific tracer studies. Unlabeled D-mannosamine (CAS 5505-63-5) provides no mass shift and therefore cannot serve as an internal standard for its own quantitation. The C-1 13C label additionally ensures that the aldehyde carbon—the reactive center in Schiff base formation and enzymatic transformations—is specifically traceable by 13C NMR or isotope-ratio MS.

Stable isotope internal standard LC-MS/MS quantitation Isotope dilution mass spectrometry

High-Confidence Application Scenarios


13C Sialic Acid Flux Tracing in Bacterial Engineering

The compound serves as the direct pre-labeled precursor for N-acetylneuraminic acid (sialic acid) biosynthesis via the ManNAc→NeuAc pathway. The C-1 13C label is retained through the entire biosynthetic sequence from D-mannosamine → N-acetylmannosamine → N-acetylneuraminic acid [1]. Because D-glucosamine-13C is first converted to UDP-GlcNAc and then epimerized by UDP-GlcNAc 2-epimerase to ManNAc before entering the sialic acid pathway, its 13C incorporation into sialic acid is indirect and diluted by endogenous UDP-GlcNAc pools. By starting with the D-mannosamine-13C scaffold, the label enters the sialic acid pathway one committed step downstream, bypassing the epimerase bottleneck and yielding higher fractional enrichment in the sialic acid product [2]. This is essential for accurate metabolic flux modeling in bacterial polysialic acid capsule studies (e.g., E. coli K1, N. meningitidis).

LC-MS/MS Internal Standard for Hexosamine Metabolomics

The +0.99 Da mass shift and identical D-manno stereochemistry enable this compound to function as an ideal internal standard for the absolute quantitation of endogenous D-mannosamine in biological matrices (plasma, cell lysate, tissue homogenate). The 13C-labeled standard co-elutes with the endogenous analyte under reversed-phase or HILIC conditions, corrects for ion suppression/enhancement in the ESI source, and is resolved from the analyte's [M+1] natural abundance peak at unit mass resolution [1]. The proton affinity of mannosamine (224.99 kcal/mol), which is distinct from glucosamine (223.97 kcal/mol), provides additional confidence that the standard and analyte share identical ionization behavior, an advantage over using a glucosamine-based internal standard for mannosamine quantitation [2].

GPI Inhibition with Isotopic Traceability

The unique ability of D-mannosamine to inhibit GPI anchor biosynthesis at 5 mM without suppressing total protein synthesis—in contrast to 2-deoxy-D-glucose which inhibits both at 1.5 mM—makes the manno scaffold the reagent of choice for GPI-selective perturbation experiments [1]. When equipped with the 13C label, the compound simultaneously functions as an inhibitor and a tracer: the fate of the mannosamine carbon skeleton can be tracked into glycolipid intermediates, verifying whether the observed biological effect is due to GPI inhibition or metabolic conversion to glucosamine, a known confounding factor in Plasmodium studies where ~50% of incorporated mannosamine is converted to glucosamine [2]. This dual inhibitor/tracer capability is unavailable with unlabeled mannosamine or with gluco-configured analogs.

Macrophage-Targeted Copper Nanoparticle Functionalization

The higher Cu(II) stability constant of D-mannosamine (log K₁ = 5.0) compared to D-glucosamine (log K₁ = 4.8) and D-galactosamine (log K₁ = 4.6) [1] provides a quantitative rationale for selecting D-mannosamine as the surface-grafting ligand in copper-based nanodot formulations targeting macrophage mannose receptors. In a recent proof-of-concept study, CuTCPP@MOF nanodots surface-functionalized with D-mannosamine (CTMM) achieved macrophage-targeted delivery for sonodynamic therapy [2]. The 1.58-fold tighter Cu(II) binding relative to D-glucosamine translates to a larger fraction of surface ligand remaining chelated under physiological competition, directly impacting targeting efficiency. Procurement of the 13C-labeled variant enables pharmacokinetic tracking of the ligand shell in vivo without introducing radiolabels.

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